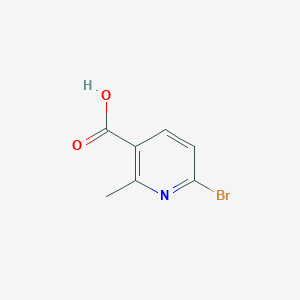
2-Bromo-3-chloro-6-méthylpyridine
Vue d'ensemble
Description
“2-Bromo-3-chloro-6-methylpyridine” is a halogenated heterocycle . It has an empirical formula of C6H5BrClN . The CAS Number is 185017-72-5 and the molecular weight is 206.47 .
Synthesis Analysis
The synthesis of “2-Bromo-3-chloro-6-methylpyridine” has been reported in various methods . For instance, “2-Bromo-6-methylpyridine” is formed when “2-chloro-6-methylpyridine” is heated with bromotrimethylsilane . There are also other methods of synthesis reported in the literature .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-chloro-6-methylpyridine” can be represented by the SMILES string ClC1=C(Br)C=CC(C)=N1 . The InChI code for the compound is 1S/C6H5BrClN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“2-Bromo-3-chloro-6-methylpyridine” is a solid at 20°C . It has a density of 1.6±0.1 g/cm^3 . The boiling point is 220.6±35.0 °C at 760 mmHg . The compound has a refractive index of n20/D 1.568 (lit.) .
Applications De Recherche Scientifique
Synthèse de la 6,6’-diméthyl-2,2’-bipyridine
Le 2-bromo-6-méthylpyridine peut être utilisé dans la synthèse de la 6,6’-diméthyl-2,2’-bipyridine . Ce composé est un dérivé de la bipyridine, qui est souvent utilisé comme ligand en chimie de coordination.
Synthèse de la 6-méthyl-2-pyridyl-2-pyridylméthanone
Une autre application du 2-bromo-6-méthylpyridine est la synthèse de la 6-méthyl-2-pyridyl-2-pyridylméthanone . Ce composé pourrait être utilisé comme intermédiaire dans la synthèse de divers autres composés chimiques.
Synthèse de la 2-méthyl-6-(triméthylsilyl)-pyridine
Le 2-bromo-6-méthylpyridine peut également être utilisé pour synthétiser la 2-méthyl-6-(triméthylsilyl)-pyridine . Ce composé pourrait être utilisé comme réactif dans diverses réactions chimiques.
Synthèse de la N,N’-bis-(6-méthylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy)
Le 2-bromo-6-méthylpyridine peut être utilisé dans la synthèse de la N,N’-bis-(6-méthylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy) . Ce composé pourrait être utilisé comme ligand en chimie de coordination.
Analyses spectroscopiques expérimentales FTIR et FT-Raman
La 2-chloro-6-méthylpyridine, un composé apparenté au 2-bromo-3-chloro-6-méthylpyridine, a été utilisée pour des analyses spectroscopiques expérimentales FTIR et FT-Raman . Il est possible que le this compound puisse être utilisé de manière similaire.
Études conformationnelles
La 2-chloro-6-méthylpyridine a également été utilisée pour des études conformationnelles . Compte tenu de la similarité structurale, le this compound pourrait potentiellement être utilisé pour des applications de recherche similaires.
Safety and Hazards
“2-Bromo-3-chloro-6-methylpyridine” is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Relevant Papers
The relevant papers for “2-Bromo-3-chloro-6-methylpyridine” include various studies on its synthesis and applications . These papers provide more detailed information on the compound and its uses.
Analyse Biochimique
Biochemical Properties
2-Bromo-3-chloro-6-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The nature of these interactions often involves the binding of 2-Bromo-3-chloro-6-methylpyridine to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 2-Bromo-3-chloro-6-methylpyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Bromo-3-chloro-6-methylpyridine can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in oxidative stress response and detoxification processes .
Molecular Mechanism
At the molecular level, 2-Bromo-3-chloro-6-methylpyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 2-Bromo-3-chloro-6-methylpyridine has been found to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-chloro-6-methylpyridine can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-Bromo-3-chloro-6-methylpyridine can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and changes in cellular metabolism . These temporal effects are crucial for understanding the long-term impact of the compound on cellular function.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-chloro-6-methylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, 2-Bromo-3-chloro-6-methylpyridine can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters in animal models.
Metabolic Pathways
2-Bromo-3-chloro-6-methylpyridine is involved in several metabolic pathways, primarily in the liver. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 2-Bromo-3-chloro-6-methylpyridine .
Transport and Distribution
The transport and distribution of 2-Bromo-3-chloro-6-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Bromo-3-chloro-6-methylpyridine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Bromo-3-chloro-6-methylpyridine is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Bromo-3-chloro-6-methylpyridine may localize to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism. The subcellular localization can also affect the compound’s efficacy and potential toxicity .
Propriétés
IUPAC Name |
2-bromo-3-chloro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFYRLIRUHFKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856684 | |
| Record name | 2-Bromo-3-chloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211582-97-6 | |
| Record name | 2-Bromo-3-chloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-chloro-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)
![2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride](/img/structure/B1375742.png)

